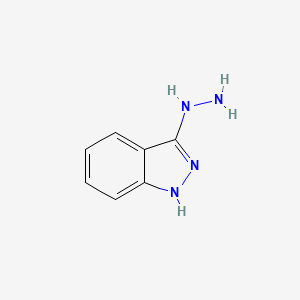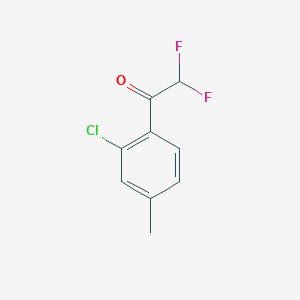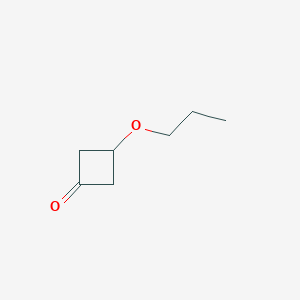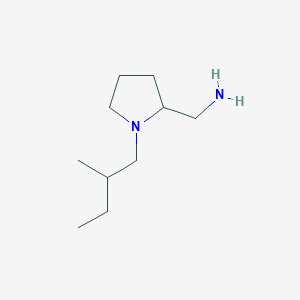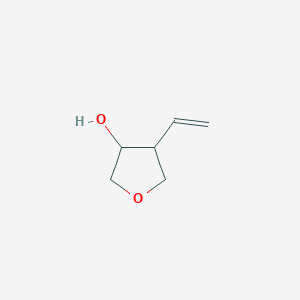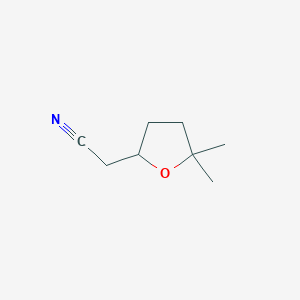
2-(5,5-Dimethyloxolan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Dimethyloxolan-2-yl)acetonitrile is a chemical compound with the molecular formula C8H13NO It is characterized by the presence of a nitrile group attached to a 2-(5,5-dimethyloxolan-2-yl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)acetaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5,5-Dimethyloxolan-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved in its action.
Comparaison Avec Des Composés Similaires
2-(5,5-Dimethyloxolan-2-yl)acetonitrile can be compared with other similar compounds, such as:
2-(5,5-Dimethyloxolan-2-yl)acetaldehyde: The precursor in its synthesis.
2-(5,5-Dimethyloxolan-2-yl)acetic acid: An oxidized derivative.
2-(5,5-Dimethyloxolan-2-yl)ethylamine: A reduced derivative.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-(5,5-dimethyloxolan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-5H2,1-2H3 |
Clé InChI |
GNZRJMGEASSOQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O1)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


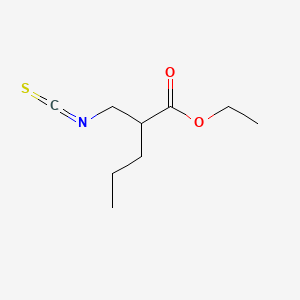


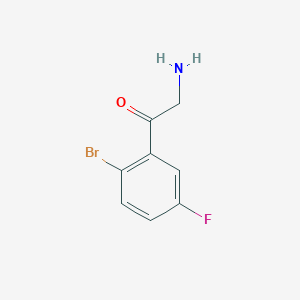

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

